molecular formula C16H11N5O2S B2422785 N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1226434-37-2

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2422785
CAS No.: 1226434-37-2
M. Wt: 337.36
InChI Key: HVJGWUMPDKISON-UHFFFAOYSA-N
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Description

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that features both oxadiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities and are commonly found in various pharmaceutical and agrochemical agents .

Scientific Research Applications

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications:

Safety and Hazards

While specific safety and hazard information for “N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” is not available, a related compound, 5-Methyl-1,2,4-oxadiazol-3-amine, has been classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

The future directions for research on “N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide” and similar compounds could include further exploration of their biological applications, given their wide range of pharmacological activities . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide typically involves the formation of the oxadiazole and thiadiazole rings followed by their coupling. One common method includes the cyclization of benzophenone hydrazide to form the oxadiazole ring, followed by the nucleophilic alkylation of the heterocyclic scaffold . The thiadiazole ring can be synthesized through the reaction of substituted anilines with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-throughput screening techniques and automated synthesis platforms to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is unique due to its combination of both oxadiazole and thiadiazole rings, which may confer synergistic biological activities. This dual-ring structure allows it to interact with multiple molecular targets, enhancing its potential as a therapeutic agent .

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5O2S/c1-9-17-16(23-19-9)10-2-5-12(6-3-10)18-15(22)11-4-7-13-14(8-11)21-24-20-13/h2-8H,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVJGWUMPDKISON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CC4=NSN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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